
5-Chloro-N-phenylfuran-2-carboxamide CAS
number and structure

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
5-Chloro-N-phenylfuran-2-

carboxamide

CAS No.: 77336-99-3

Cat. No.: B6613910

Get Quote

Technical Profile: 5-Chloro-N-phenylfuran-2-
carboxamide
Executive Summary
5-Chloro-N-phenylfuran-2-carboxamide (CAS: 77336-99-3) is a bioactive heterocyclic amide

characterized by a furan core substituted with a chlorine atom at the 5-position and an N-

phenylcarboxamide group at the 2-position. This compound serves as a critical scaffold in

medicinal chemistry, specifically identified as a modulator of the OPG/RANKL/RANK signaling

pathway, offering potential therapeutic applications in the treatment of osteoporosis and

osteoclast-related disorders. Additionally, the furan-2-carboxamide motif is widely recognized

for its utility in developing antimicrobial and anti-inflammatory agents.
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Parameter Detail

Chemical Name 5-Chloro-N-phenylfuran-2-carboxamide

CAS Number 77336-99-3

Molecular Formula C₁₁H₈ClNO₂

Molecular Weight 221.64 g/mol

IUPAC Name 5-chloro-N-phenylfuran-2-carboxamide

SMILES Clc1oc(cc1)C(=O)Nc2ccccc2

InChI Key
Unique identifier generated from structure (e.g.,

Computed)

Core Scaffold Furan-2-carboxamide

Structural Analysis
The molecule consists of two aromatic systems linked by an amide bond. The 5-chlorofuran

ring acts as an electron-deficient heteroaromatic core, while the phenyl ring provides

lipophilicity and potential π-π stacking interactions within biological binding pockets. The amide

linker adds hydrogen bond donor/acceptor capability, crucial for receptor affinity.

Synthesis & Preparation Protocol
The most robust synthetic route involves the activation of 5-chlorofuran-2-carboxylic acid to its

corresponding acid chloride, followed by nucleophilic acyl substitution with aniline.

Reaction Scheme (Graphviz)
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Caption: Step-wise synthesis via acid chloride activation. The intermediate acid chloride is

generated in situ to avoid hydrolysis.

Detailed Experimental Protocol
Step 1: Activation (Acid Chloride Formation)

Reagents: Suspend 10.0 mmol of 5-chlorofuran-2-carboxylic acid in 20 mL of anhydrous

dichloromethane (DCM) or toluene.

Chlorination: Add 12.0 mmol of Thionyl Chloride (SOCl₂) dropwise. Add a catalytic amount of

DMF (2-3 drops) to initiate the reaction.

Reaction: Reflux the mixture at 60-80°C for 2-3 hours until gas evolution (HCl/SO₂) ceases.

Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the

crude 5-chlorofuran-2-carbonyl chloride. Note: Use immediately for the next step.

Step 2: Amide Coupling
Preparation: Dissolve the crude acid chloride in 10 mL of anhydrous DCM.

Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution containing 10.0 mmol

of Aniline and 12.0 mmol of Triethylamine (Et₃N) (as an acid scavenger) in 10 mL DCM.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor

progress via TLC (System: Hexane/Ethyl Acetate 3:1).

Purification:

Wash the reaction mixture with 1N HCl (to remove unreacted aniline), followed by

saturated NaHCO₃ (to remove unreacted acid) and brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Recrystallization: Purify the crude solid using Ethanol/Water or Hexane/Ethyl Acetate to

yield the pure white solid product.

Physicochemical Properties[2][3][13][14][15][16]
Property Value/Description

Appearance White to off-white crystalline solid

Melting Point 130–135°C (Predicted range based on analogs)

Solubility
Soluble in DMSO, DMF, Dichloromethane,

Methanol. Insoluble in water.[1]

LogP (Predicted) ~2.8 (Moderate lipophilicity)

pKa (Amide NH) ~14-15 (Neutral under physiological conditions)

Spectral Characterization (Expected Data)[13][17]
¹H NMR (400 MHz, DMSO-d₆):

δ 10.2 ppm (s, 1H): Amide N-H (Broad singlet).

δ 7.70 ppm (d, 2H): Phenyl ortho protons.

δ 7.35 ppm (t, 2H): Phenyl meta protons.

δ 7.20 ppm (d, 1H): Furan C3-H (Doublet, J ≈ 3.5 Hz).

δ 7.10 ppm (t, 1H): Phenyl para proton.
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δ 6.65 ppm (d, 1H): Furan C4-H (Doublet, J ≈ 3.5 Hz).

MS (ESI):m/z 222.0 [M+H]⁺ (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl observed).

Biological Applications & Mechanism[9][10]
Primary Target: Osteoporosis Research (OPG/RANKL
Pathway)
Research identifies this compound as a modulator of the Osteoprotegerin (OPG) / RANKL axis.

Mechanism: It acts by upregulating OPG expression or inhibiting RANKL-induced signaling.

Effect: By increasing the OPG/RANKL ratio, it prevents the differentiation of osteoclast

precursors into mature osteoclasts, thereby reducing bone resorption.

Biological Pathway Diagram (Graphviz)
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Caption: Proposed mechanism of action in bone remodeling. The compound shifts the balance

towards bone preservation by neutralizing RANKL via OPG.

Secondary Applications
Antimicrobial Scaffold: Furan-2-carboxamides are bioisosteres of amide-based quorum

sensing inhibitors, showing efficacy against biofilm formation in Pseudomonas aeruginosa.
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Agricultural Chemistry: Halogenated furan amides are frequently explored as fungicides due

to their ability to disrupt fungal respiration (succinate dehydrogenase inhibition).

Safety & Handling (MSDS Highlights)
Hazard Classification: Irritant (Skin/Eye/Respiratory).

GHS Signal Word:WARNING.

H-Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

Storage: Store at 2-8°C in a dry, inert atmosphere (argon/nitrogen) to prevent hydrolysis over

long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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